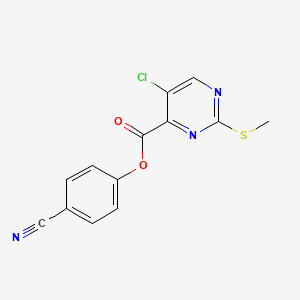

![molecular formula C12H12O B2730205 Benzo(3,4)bicyclo[3.2.1]octen-2-one CAS No. 5387-19-9](/img/structure/B2730205.png)

Benzo(3,4)bicyclo[3.2.1]octen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

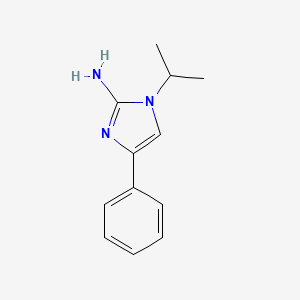

The synthesis of compounds similar to Benzo(3,4)bicyclo[3.2.1]octen-2-one has been described in the literature. For instance, cis/trans-4 and cis/trans-5 (2-vinylstyryl)oxazoles have been synthesized by Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and 4- and 5-oxazolecarbaldehydes . These oxazoles, upon photochemical intramolecular cycloaddition, yield diverse fused oxazoline-benzobicyclo[3.2.1]octadienes .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The 4- and 5-(2-vinylstyryl)oxazoles, upon photochemical intramolecular cycloaddition, yield diverse fused oxazoline-benzobicyclo[3.2.1]octadienes . These photoproducts are relatively unstable and spontaneously or on silica gel undergo oxazoline ring opening followed by formation of formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives .科学的研究の応用

Palladium-Catalyzed Synthesis

Benzo-fused bicyclo[3.3.0]octanes, closely related to Benzo(3,4)bicyclo[3.2.1]octen-2-one, have been synthesized using palladium-catalyzed cycloalkenylations. This method involves intramolecular coupling between silyl enol ethers and aromatic rings, facilitated by catalytic palladium acetate (Toyota et al., 2002).

Asymmetric Catalysis

C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, structurally similar to this compound, have been utilized in rhodium-catalyzed asymmetric 1,4-addition reactions. These reactions demonstrate high enantioselectivity and catalytic activity, important for synthesizing cyclic and linear substrates (Otomaru et al., 2005).

Metallocatalyzed and Organocatalyzed Constructions

The bicyclo[3.2.1]octane framework, a core component of this compound, has been a subject of considerable interest due to its presence in bioactive natural products. Recent advancements in single-step enantioselective reactions from achiral precursors have been achieved, showcasing innovative organometallic and organic catalytic approaches (Presset et al., 2012).

Charge Transfer Studies

Studies on benzo-annulated bicyclo[2.2.2]octanes, which share structural similarities with this compound, reveal unexpected findings in charge transfer rates. These studies highlight the significant role of sigma-systems and pi-bridges in electron transfer, contributing to a deeper understanding of molecular electronic properties (Goldsmith et al., 2008).

Structural and Thermodynamic Studies

Research on the radical cations of benzene and other aromatic hydrocarbons fully annelated with bicyclo[2.2.2]octene frameworks, akin to this compound, provides insights into the structural and thermodynamic properties of these molecules. This research is pivotal in understanding the kinetic and thermodynamic stability of cationic species in organic chemistry (Matsuura et al., 2000).

Synthesis and Application in Liquid Crystals

A novel series of liquid crystalline compounds incorporating the bicyclo[2.2.2]octane unit, related to this compound, has been synthesized. These compounds, featuring fluorine-substituted phenyl and biphenyl fragments, demonstrate the influence of the bicyclo[2.2.2]octane unit on phase transitions in liquid crystals, highlighting their potential applications in material science (Geivandov et al., 2011).

特性

IUPAC Name |

tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUSCJVVKLKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2730141.png)

![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)